molecular formula C16H12Cl3N5O B13993274 N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B13993274
M. Wt: 396.7 g/mol
InChI Key: NWOPKJOQHVOYHU-UHFFFAOYSA-N
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Description

N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group and a trichlorophenyl group, as well as a pyrazole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the amino and trichlorophenyl groups. The pyrazole ring is then synthesized and attached to the pyridine ring through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted derivatives with various functional groups .

Scientific Research Applications

N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. In cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit CDKs makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C16H12Cl3N5O

Molecular Weight

396.7 g/mol

IUPAC Name

N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H12Cl3N5O/c1-24-12(4-5-21-24)16(25)23-13-3-2-9(15(20)22-13)10-6-8(17)7-11(18)14(10)19/h2-7H,1H3,(H3,20,22,23,25)

InChI Key

NWOPKJOQHVOYHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)C3=C(C(=CC(=C3)Cl)Cl)Cl)N

Origin of Product

United States

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